molecular formula C16H17NO3 B3008084 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid CAS No. 439111-53-2

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B3008084
CAS No.: 439111-53-2
M. Wt: 271.316
InChI Key: DIBFLOLYXJEVQF-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids

Scientific Research Applications

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

4-tert-Butylbenzoic acid is considered hazardous. It is harmful if swallowed, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects . It is combustible when exposed to heat or flame . In case of contact, immediate medical attention is required .

Mechanism of Action

Target of Action

The primary target of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid, also known as 4-tert-Butylbenzoic acid or PTBBA , is the yeast sirtuin (Sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a key role in controlling aging, inflammation, metabolism, and resistance to stress.

Mode of Action

PTBBA acts as a potent inhibitor of yeast sirtuin (Sir2p) . By inhibiting the activity of sirtuins, PTBBA can modulate the biochemical pathways that these proteins regulate.

Pharmacokinetics

It’s known that ptbba is chemically stable under standard ambient conditions . More research is needed to fully understand the ADME properties of PTBBA and their impact on its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PTBBA. For instance, PTBBA is known to dissociate in the environmentally relevant pH range . This suggests that the pH of the environment could potentially influence the solubility and hence the bioavailability and efficacy of PTBBA. Furthermore, PTBBA is chemically stable under standard ambient conditions , suggesting that it may be relatively resistant to degradation in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group can be introduced via Friedel-Crafts acylation. This involves the reaction of tert-butylbenzoyl chloride with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Shares the tert-butylbenzoyl group but lacks the pyrrole ring.

    1H-Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the tert-butylbenzoyl group.

Uniqueness

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the tert-butylbenzoyl group and the pyrrole ring, which imparts distinct chemical properties and potential applications. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)14(18)11-8-13(15(19)20)17-9-11/h4-9,17H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFLOLYXJEVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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